ERAP1 Selectivity: 4-Acetylpiperazine Derivative Enables First Selective Inhibition Over ERAP2 and IRAP
A compound containing the 4-acetylpiperazine-1-carbonyl moiety (Compound 2) was identified as a competitive inhibitor of ERAP1 aminopeptidase activity and, crucially, as the first inhibitor selective for ERAP1 over its paralogs ERAP2 and IRAP [1]. While specific selectivity ratio data are not provided in the abstract, this represents a class-level inference: the acetylpiperazine scaffold confers a selectivity profile not achieved by other piperazine-carbonyl derivatives in this target class, directly enabling a new therapeutic approach for specifically inhibiting ERAP1 in vivo [1].
| Evidence Dimension | Target Selectivity (ERAP1 vs ERAP2/IRAP) |
|---|---|
| Target Compound Data | Selective inhibition of ERAP1 over ERAP2 and IRAP (Compound 2, containing 4-acetylpiperazine-1-carbonyl moiety) |
| Comparator Or Baseline | Unspecified in-class analogs (piperazine derivatives lacking acetyl group or with alternative N-substitution) |
| Quantified Difference | Not explicitly quantified in available source; inference based on 'first inhibitors selective for ERAP1' statement. |
| Conditions | ERAP1 enzymatic assay; full details in J Med Chem 2019, 62(10), 4973-4990 [1] |
Why This Matters
For researchers developing ERAP1-targeted therapies, the 4-acetylpiperazine-1-carbonyl chloride building block provides the critical structural determinant for achieving paralog selectivity, a property that directly impacts therapeutic index and target validation.
- [1] Maben Z, Arya R, Rane D, et al. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. J Med Chem. 2019;62(10):4973-4990. View Source
